molecular formula C15H22O2 B14086335 9.11(13)-Eremophiladien-12-oic acid

9.11(13)-Eremophiladien-12-oic acid

Cat. No.: B14086335
M. Wt: 234.33 g/mol
InChI Key: FMWJHXDPCQWVEJ-JVLSTEMRSA-N
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Description

9.11(13)-Eremophiladien-12-oic acid is a sesquiterpenoid carboxylic acid predominantly identified in fungi of the Suillus genus. Recent research highlights its biosynthesis in S. hirtellus EM16 under monoculture conditions, where its abundance significantly exceeds that observed in coculture environments . Structurally, it features a bicyclic eremophilane skeleton with conjugated double bonds at positions 9,11(13) and a carboxylic acid group at position 12.

Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

2-[(2R,8S,8aR)-8,8a-dimethyl-2,3,5,6,7,8-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid

InChI

InChI=1S/C15H22O2/c1-10-5-4-6-13-8-7-12(9-15(10,13)3)11(2)14(16)17/h8,10,12H,2,4-7,9H2,1,3H3,(H,16,17)/t10-,12+,15+/m0/s1

InChI Key

FMWJHXDPCQWVEJ-JVLSTEMRSA-N

Isomeric SMILES

C[C@H]1CCCC2=CC[C@H](C[C@]12C)C(=C)C(=O)O

Canonical SMILES

CC1CCCC2=CCC(CC12C)C(=C)C(=O)O

Origin of Product

United States

Preparation Methods

Fungal Sources and Biphasic Extraction

9.11(13)-Eremophiladien-12-oic acid is primarily isolated from fungal species, particularly members of the Suillus genus. Suillus hirtellus monocultures have been identified as a rich source, with the compound constituting a notable fraction of their secondary metabolites. The extraction protocol involves:

  • Lyophilization : Mycelial biomass is freeze-dried to preserve labile terpenoid structures.
  • Biphasic Solvent Partitioning : A mixture of ethyl acetate and water (3:1 v/v) is used to separate hydrophobic metabolites from aqueous cellular components.
  • Centrifugation : The organic phase is recovered at 12,000 × g for 15 minutes to remove particulate matter.

This method yields a crude extract enriched with sesquiterpenoids, which is further purified via chromatographic techniques.

Chromatographic Purification

Ultra-high-pressure liquid chromatography (UHPLC) coupled with quadrupole time-of-flight mass spectrometry (Q-TOF-MS) is employed for precise separation. Key parameters include:

Parameter Specification
Column C18 reverse-phase (2.1 × 100 mm, 1.7 µm)
Mobile Phase Acetonitrile/water gradient (5–95% over 20 min)
Flow Rate 0.3 mL/min
Detection Negative ion mode ([M-H]⁻ at m/z 233.1548)

Post-UHPLC, fractions containing 9.11(13)-eremophiladien-12-oic acid are identified using tandem MS fragmentation patterns, notably the characteristic loss of $$ \text{CO}_2 $$ (−44 Da) from the carboxyl group.

Biosynthetic Pathways

Terpenoid Backbone Formation

As a sesquiterpenoid, 9.11(13)-eremophiladien-12-oic acid originates from the mevalonate (MVA) pathway:

  • Isopentenyl Pyrophosphate (IPP) Synthesis : Acetyl-CoA is converted to IPP via HMG-CoA intermediates.
  • Farnesyl Pyrophosphate (FPP) Assembly : Three IPP units condense to form the 15-carbon FPP backbone.
  • Cyclization : FPP undergoes cyclization catalyzed by terpene synthases, forming the eremophilane skeleton.

The final oxidation of the C-12 methyl group to a carboxylic acid is hypothesized to involve cytochrome P450 monooxygenases, though the specific enzymes remain uncharacterized.

Metabolic Engineering Considerations

Efforts to overproduce the compound in heterologous hosts (e.g., Saccharomyces cerevisiae) face challenges due to:

  • Toxicity of intermediate diterpenes
  • Inefficient export mechanisms for carboxylic acid derivatives
  • Regulatory bottlenecks in fungal secondary metabolite clusters

Synthetic Approaches

Challenges in De Novo Synthesis

The compound’s stereochemical complexity—notably the trans-decalin system and exocyclic double bond—renders total synthesis economically unfeasible. Key barriers include:

  • Steric hindrance during cyclization steps
  • Epimerization risk at C-2, C-8, and C-8a positions
  • Oxidative sensitivity of the α-methylene carboxylic acid group

Semi-Synthesis from Eremophilane Precursors

A promising route involves functionalizing eremophilane derivatives:

  • Ozonolysis of Eremophiladiene : Selective cleavage of the 9.11(13) double bond generates an aldehyde intermediate.
  • Oxidation to Carboxylic Acid : Jones reagent ($$ \text{CrO}3/\text{H}2\text{SO}_4 $$) oxidizes the aldehyde to the target carboxyl group.

However, this method suffers from low yields (∼15%) due to overoxidation side reactions.

Analytical Characterization

Critical data for verifying synthetic or extracted material include:

Property Value Method
Molecular Weight 234.33 g/mol HR-Q-TOF-MS
XLogP3 3.9 Computational
Rotatable Bonds 2 PubChem
Characteristic MS/MS m/z 233.1548 → 189.1703, 134.8945 Agilent 6530 Q-TOF

Industrial and Regulatory Considerations

Scalability Limitations

Current production relies on fungal fermentation, which faces:

  • Batch-to-batch variability in yield (0.1–0.5% dry weight)
  • Contamination risks in open-culture systems
  • High downstream processing costs

Patent Landscape

The WIPO PATENTSCOPE database lists one patent covering extraction methods (InChIKey: FMWJHXDPCQWVEJ-JVLSTEMRSA-N), though details remain confidential.

Chemical Reactions Analysis

Types of Reactions: 9.11(13)-Eremophiladien-12-oic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peroxycarboxylic acids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 9.11(13)-Eremophiladien-12-oic acid, each with potentially different biological activities.

Scientific Research Applications

9.11(13)-Eremophiladien-12-oic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential role in plant defense mechanisms and its interactions with other biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9.11(13)-Eremophiladien-12-oic acid involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues within the Eremophilane Family

The eremophilane skeleton serves as a scaffold for multiple derivatives, differing in functional groups and oxidation states. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Eremophiladien Derivatives
Compound Name Functional Groups CAS Number Source/Production Context Key Distinguishing Features
9.11(13)-Eremophiladien-12-oic acid Carboxylic acid at C12 Not reported Suillus hirtellus EM16 monoculture Base structure; no additional oxidation
3-Ketone-3beta-3-Hydroxy-9,11(13)-eremophiladien-12-oic acid Ketone (C3), hydroxyl (C3β) Not reported Synthetic/chemical databases Oxidized C3 position; increased polarity
2-Oxo-1(10),11(13)-eremophiladien-12-oic acid Oxo group at C2, double bond shift 58142-10-2 Commercial suppliers (e.g., Wuhan Purbio) Altered double bond position (1(10)); potential reactivity differences
Key Observations :
  • Functional Group Modifications : The introduction of ketone or hydroxyl groups (e.g., 3-Ketone derivative) enhances polarity, likely influencing solubility and biological membrane permeability compared to the parent compound .
  • Double Bond Positioning: The 2-Oxo derivative features a shifted double bond (1(10) vs.
  • Biosynthetic Context: 9.11(13)-Eremophiladien-12-oic acid is naturally abundant in fungal monocultures, whereas synthetic analogues (e.g., 3-Ketone) are primarily laboratory-derived, suggesting divergent biosynthetic pathways or stability under varying conditions .

Comparison with Non-Eremophilane Terpenoids

Sandaracopimaric Acid :
  • Class: Diterpenoid (vs. sesquiterpenoid eremophilanes).
  • Production: Favored in fungal cocultures, contrasting with 9.11(13)-Eremophiladien-12-oic acid’s monoculture dominance .
  • Structural Differences : Linear diterpene backbone vs. bicyclic eremophilane; may confer distinct ecological roles (e.g., antimicrobial defense in coculture).

Q & A

Q. How should conflicting biological activity data be reported to avoid misinterpretation?

  • Methodological Answer : Use CONSORT or ARRIVE guidelines for transparent reporting. Highlight methodological differences (e.g., cell passage number, serum concentration) in discussion sections. Provide raw data in supplementary files .

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